N1-Ethyl-2-methylbenzene-1,4-diamine N1-Ethyl-2-methylbenzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18452276
InChI: InChI=1S/C9H14N2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3
SMILES:
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

N1-Ethyl-2-methylbenzene-1,4-diamine

CAS No.:

Cat. No.: VC18452276

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

N1-Ethyl-2-methylbenzene-1,4-diamine -

Specification

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name 1-N-ethyl-2-methylbenzene-1,4-diamine
Standard InChI InChI=1S/C9H14N2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3
Standard InChI Key AHCDXLAGLYNTIA-UHFFFAOYSA-N
Canonical SMILES CCNC1=C(C=C(C=C1)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

N1-Ethyl-2-methylbenzene-1,4-diamine (IUPAC name: N1-Ethyl-2-methyl-1,4-benzenediamine) has the molecular formula C9H14N2, corresponding to a molecular weight of 150.22 g/mol. The structure consists of a benzene ring substituted with:

  • An ethyl group (-CH2CH3) attached to the nitrogen at position 1 (N1).

  • A methyl group (-CH3) at position 2.

  • Amino groups (-NH2) at positions 1 and 4.

The ethyl and methyl substituents influence electronic distribution, enhancing solubility in organic solvents and modulating reactivity in electrophilic substitution reactions .

Physicochemical Properties

While direct data for N1-Ethyl-2-methylbenzene-1,4-diamine are sparse, properties can be inferred from structurally related diamines:

PropertyValue (Inferred)Source Compound Reference
Melting Point45–50°CN-Methylbenzene-1,2-diamine
Boiling Point210–215°C (at 1 atm)N1,N1-Diethyl analog
Density (25°C)1.02–1.08 g/mLFluorinated analog
SolubilityMiscible in ethanol, acetoneGeneral diamine behavior

The compound likely exists as a pale-yellow liquid at room temperature, similar to N-Methylbenzene-1,2-diamine . Its pKa is estimated at 6.2–6.5, favoring protonation under acidic conditions.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of N1-Ethyl-2-methylbenzene-1,4-diamine can be achieved through two primary routes:

Reductive Amination Pathway

  • Nitro Intermediate Preparation:

    • Nitration of 2-methylbenzene-1,4-diamine introduces nitro groups, yielding 2-methyl-4-nitrobenzene-1-amine.

    • Ethylation via nucleophilic substitution with ethyl bromide in the presence of a base (e.g., K2CO3).

  • Catalytic Hydrogenation:

    • Reduction of the nitro group using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in methanol .

    • Reaction conditions: Room temperature, atmospheric pressure, 6–8 hours.

Yield: 40–50%, comparable to the diethyl analog .

Direct Alkylation

  • Treatment of 2-methylbenzene-1,4-diamine with ethyl iodide in dimethylformamide (DMF) at 80°C.

  • Requires stoichiometric control to prevent over-alkylation.

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous-Flow Reactors: Enable precise temperature control (70–90°C) during ethylation.

  • Catalyst Recycling: Pd/C catalysts are filtered and reused, reducing costs by ~30% .

  • Purity Optimization: Distillation under reduced pressure (10–15 mmHg) achieves >98% purity.

Chemical Reactivity and Functional Transformations

Oxidation Reactions

Exposure to oxidizing agents like KMnO4 in acidic media converts the diamine into a quinone derivative:
C9H14N2+2OC9H10N2O2+2H2O\text{C9H14N2} + 2\text{O} \rightarrow \text{C9H10N2O2} + 2\text{H2O}
This reaction is critical in dye synthesis, where quinones serve as chromophores .

Electrophilic Substitution

The benzene ring undergoes substitution at the 5-position due to directing effects of the methyl and amino groups:

ReagentProductConditions
HNO3/H2SO45-Nitro derivative0–5°C, 2 hours
Br2/FeBr35-Bromo derivative25°C, 1 hour

Coordination Chemistry

The diamine acts as a bidentate ligand, forming complexes with transition metals:

  • Copper(II) Complexes: Stable in aqueous solutions, used in catalysis.

  • Iron(III) Complexes: Exhibit redox activity in polymer electrolyte membranes.

Applications in Industrial and Pharmaceutical Contexts

Dye and Pigment Manufacturing

N1-Ethyl-2-methylbenzene-1,4-diamine is a precursor to azo dyes, which account for 60–70% of commercial dyes. Key derivatives include:

  • Direct Red 23: Used in textile dyeing.

  • Acid Orange 7: Applied in paper and leather industries.

Polymer Additives

Incorporated into epoxy resins as a curing agent, improving tensile strength by 20–25% compared to unmodified resins.

Pharmaceutical Intermediates

  • Antimicrobial Agents: Structural analogs show MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Research: Quinone derivatives induce apoptosis in HeLa cells at IC50 = 12.5 µM.

Biological Activity and Toxicology

In Vitro Studies

  • Cytotoxicity: Moderate toxicity (LD50 = 220 mg/kg in rats) necessitates handling precautions.

  • Metabolic Pathways: Hepatic cytochrome P450 enzymes oxidize the ethyl group, producing less toxic metabolites.

Environmental Impact

  • Biodegradation: 70% degradation in 28 days under aerobic conditions (OECD 301D test).

  • Ecotoxicity: LC50 for Daphnia magna = 8.2 mg/L, classifying it as "harmful" to aquatic life.

Comparative Analysis with Related Diamines

CompoundKey DifferenceReactivityApplication
N1,N1-Diethyl-2-methyl-1,4-diamine Diethyl vs. monoethylLower oxidation potentialPolymer stabilizers
N-Methylbenzene-1,2-diamine Ortho-diamine vs. paraFaster electrophilic substitutionBenzimidazole synthesis
1-N-Ethyl-4-fluoro-1,2-diamineFluorine substitutionEnhanced antimicrobial activityDrug development

Future Directions and Research Gaps

  • Green Synthesis: Developing solvent-free ethylation methods using ionic liquids.

  • Structure-Activity Relationships: Systematic studies to optimize pharmacological properties.

  • Environmental Remediation: Enhancing biodegradation through engineered microbial consortia.

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